![molecular formula C7H13NO B1375039 6-Azabicyclo[3.2.1]octan-3-ol CAS No. 2060051-06-9](/img/structure/B1375039.png)
6-Azabicyclo[3.2.1]octan-3-ol
Overview
Description
“6-Azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C7H13NO . It is a member of the azabicyclo[3.2.1]octane family .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2 . Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The preparation of this basic structure in a stereoselective manner has been the focus of many research groups . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 127.19 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The compound 6-Azabicyclo[3.2.1]octan-3-ol has been synthesized through various methods. A notable example is the synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol, which was prepared from 6-oxabicyclo[3.2.1]oct-3-en-7-one. This process involved a stereoselective reduction, highlighting the adaptability of the synthesis technique to produce both racemic and optically active forms (Philip et al., 1990).
Structural Characterization : Various studies have focused on the structural characterization of derivatives of this compound. For instance, a series of esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols were synthesized and studied using NMR spectroscopy and X-ray crystallography. These studies are crucial for understanding the molecular configuration and potential applications of these compounds (Fernández et al., 1999).
Biochemical and Medicinal Research
Biological Evaluation : this compound derivatives have been evaluated for their biological activity. A series of 6-substituted 1-azabicyclo[3.2.1]octanes showed monoamine transporter inhibitory activity, depending on their topology and stereochemistry. This indicates potential applications in neuroscience and pharmacology (Tamiz et al., 2000).
Development of Synthesis Methods : Research has been dedicated to developing efficient synthesis routes for various derivatives of this compound. For instance, a method for the synthesis of 4-aryl-functionalized 2-azabicyclo[3.2.1]octanes was presented, indicating the versatility of the compound in chemical synthesis (Armstrong & Bergmeier, 2017).
Conformational and Spectroscopic Analysis
Conformational Studies : Conformational analysis of this compound and its derivatives has been a significant area of research. Studies have utilized methods like Molecular Mechanics and NMR spectroscopy to determine the preferred conformations and structural dynamics of these compounds (Arias et al., 1990).
Spectroscopic Investigations : Spectroscopic studies, including infrared and NMR spectroscopy, have been conducted on various derivatives of this compound. These studies provide insights into the molecular structure and behavior of these compounds in different media (Iriepa et al., 2001).
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been the focus of many research groups . The research is directed towards the preparation of this basic structure in a stereoselective manner . This suggests that there is ongoing interest in the development and application of “6-Azabicyclo[3.2.1]octan-3-ol” and related compounds.
properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(3-7)8-4-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRUMFKDAWOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060051-06-9 | |
| Record name | 6-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 6-azabicyclo[3.2.1]octan-3-ol influence its activity at muscarinic receptor subtypes?
A1: Research indicates that modifications to the this compound structure significantly impact its activity and selectivity towards muscarinic receptor subtypes. For example, the study demonstrated that:
- Stereochemistry is crucial: (+)-Azaprophen, a specific derivative of this compound, exhibits significantly higher potency (approximately 200 times) compared to its (-)-enantiomers across various systems. []
- The 3β-ol isomer displays reduced potency: The 3β-ol isomer of azaprophen shows a 50-fold decrease in potency compared to the azaprophen (3α-ol) across different systems. []
- Ester variations influence activity: α- and β-benzilate esters exhibit potency comparable to azaprophen, while diphenylacetate esters and N-(6)-benzyl α-isomer display reduced potency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)


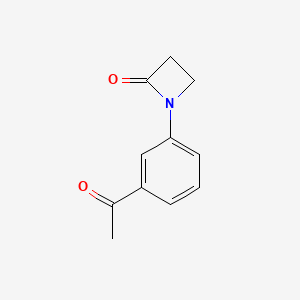


![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)
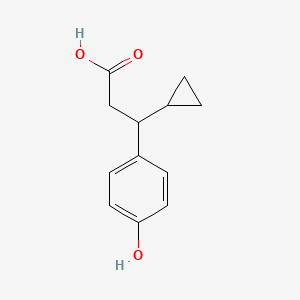
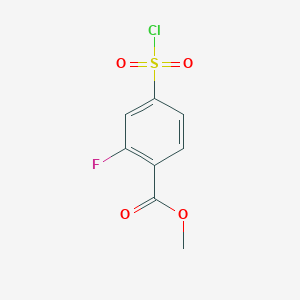
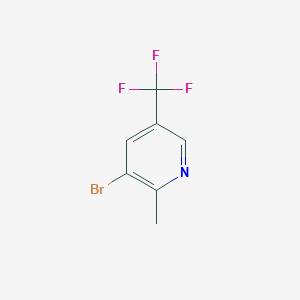
![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)
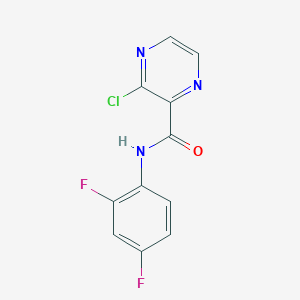
![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)